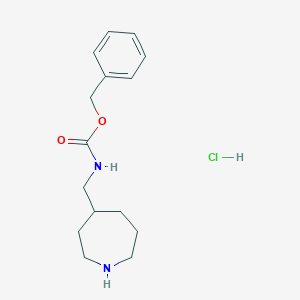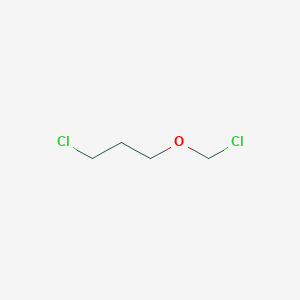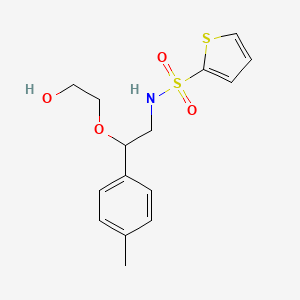![molecular formula C15H13ClF2N2O3 B2846518 6-Chloro-N-[3-(3,4-difluorophenoxy)-2-hydroxypropyl]pyridine-3-carboxamide CAS No. 1385300-56-0](/img/structure/B2846518.png)
6-Chloro-N-[3-(3,4-difluorophenoxy)-2-hydroxypropyl]pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a chemical compound includes its IUPAC name, molecular formula, and structural formula. It may also include its appearance (color, state of matter) and odor.
Synthesis Analysis
This involves the methods and reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions for the synthesis.Molecular Structure Analysis
This involves the study of the arrangement of atoms in the molecule of a compound. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves the study of how the compound reacts with other substances. It includes the conditions for the reaction, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves the study of the compound’s physical and chemical properties. Physical properties include melting point, boiling point, solubility, and density. Chemical properties include reactivity, stability, and acidity or basicity.Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Synthesis of Derivatives : Research efforts have been focused on synthesizing derivatives of pyridine and pyridinecarboxamide to explore their potential as inverse agonists, highlighting the importance of the core pyridine structure in medicinal chemistry (Meurer et al., 2005).
- Molecular Structure Elucidation : Studies on pyridine derivatives, including pyridinecarboxamide, emphasize the significance of understanding the molecular structure through spectroscopic methods and single-crystal X-ray diffraction, contributing to the development of compounds with potential applications in various fields (Wiedemann & Grohmann, 2009).
Catalytic and Chemical Reactivity
- Catalytic Activity : Pyridine and its derivatives have been investigated for their catalytic activity in reactions such as the oxidation of alcohols, showcasing the utility of these compounds in facilitating chemical transformations (Yoneda, Yamato, & Ono, 1981).
- Chemical Reactivity and Modifications : Research into modifying pyridine-3-carboxamide by radical substitution demonstrates the versatility and reactivity of the pyridine ring, leading to the production of various alkylated products, which could have implications in further chemical syntheses (Tada & Yokoi, 1989).
Antimicrobial and Antioxidant Activity
- Antimicrobial Agents : Some studies have synthesized new Schiff bases derived from pyridine-2,6-carboxamide to explore their potential as antimicrobial agents, indicating the role of pyridine derivatives in developing new therapeutic agents (Al-Omar & Amr, 2010).
- Antioxidant Properties : The antioxidant activity of pyridinecarboxamide derivatives has been assessed, revealing that certain compounds exhibit significant free radical scavenging activity, which could be valuable in designing molecules to combat oxidative stress (Tumosienė et al., 2019).
Safety And Hazards
This involves the study of the compound’s toxicity, flammability, and environmental impact. It includes safety precautions to be taken when handling the compound.
Orientations Futures
This involves potential applications and areas of research for the compound. It includes its use in medicine, industry, or technology, and how research on the compound could contribute to these fields.
I hope this helps! If you have any specific questions about these topics, feel free to ask!
Propriétés
IUPAC Name |
6-chloro-N-[3-(3,4-difluorophenoxy)-2-hydroxypropyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClF2N2O3/c16-14-4-1-9(6-19-14)15(22)20-7-10(21)8-23-11-2-3-12(17)13(18)5-11/h1-6,10,21H,7-8H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLJDFDRCTFZWIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCC(CNC(=O)C2=CN=C(C=C2)Cl)O)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClF2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-N-[3-(3,4-difluorophenoxy)-2-hydroxypropyl]pyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[1-cyclopentyl-4-(4-fluorophenyl)-1H-imidazol-5-yl]-N-(3-methoxypropyl)-2-furamide](/img/structure/B2846441.png)
![2,3,13,14-Tetrabromo-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine](/img/structure/B2846442.png)
![3-[Ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-2-carboxylic acid](/img/structure/B2846443.png)
![1-(3-chloro-4-methylphenyl)-N-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2846444.png)
![N-[1-(6-Cyclopropylpyridazin-3-yl)azetidin-3-yl]-N-methylcyclohexanesulfonamide](/img/structure/B2846446.png)
![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B2846447.png)

![methyl 5-(((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2846451.png)
![(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-chlorophenyl)methanone](/img/structure/B2846452.png)
![3-(3-chlorobenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2846453.png)

![3-(2-methoxyethyl)-10-methyl-2-(4-nitrophenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2846456.png)
![3-((Furan-2-ylmethyl)sulfonyl)-1-((4'-methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)azetidine](/img/structure/B2846457.png)